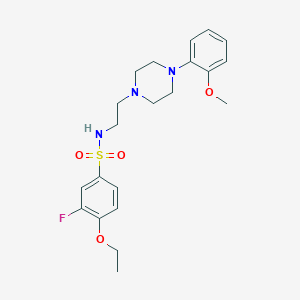
4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C21H28FN3O4S and its molecular weight is 437.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Ethoxy-3-fluoro-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)benzenesulfonamide is a sulfonamide derivative with a complex molecular structure that includes an ethoxy group, a fluoro group, and a piperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Molecular Structure and Properties
The chemical formula of this compound is C21H28FN3O4S, with a molecular weight of 437.53 g/mol. Its structure can be summarized as follows:
| Component | Description |
|---|---|
| Sulfonamide Core | Contains a benzenesulfonamide structure |
| Ethoxy Group | Substituted at the 4-position |
| Fluoro Group | Present at the 3-position |
| Piperazine Moiety | Attached through an ethyl linker |
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties, and derivatives like this compound have been studied for their efficacy against various pathogens. A study evaluating the antimicrobial activity of sulfonamide derivatives reported that compounds with similar structures exhibited moderate to good activity against Gram-positive and Gram-negative bacteria, as well as fungi, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/mL .
Anticancer Potential
Recent studies have indicated that compounds containing piperazine moieties demonstrate promising anticancer activities. For instance, derivatives similar to this compound have shown cytotoxic effects in various cancer cell lines. Research highlighted that certain piperazine derivatives induced apoptosis in hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .
Study on Antimicrobial Efficacy
In a comparative study of various sulfonamide derivatives, the compound was tested against five Gram-positive bacteria and two fungi. It demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Candida albicans. The results indicated that modifications to the piperazine ring could enhance antimicrobial potency .
Evaluation of Anticancer Activity
A recent investigation into the cytotoxic effects of piperazine-based compounds revealed that the introduction of an ethoxy group significantly improved the interaction with target proteins involved in cell proliferation. The IC50 values for this compound were reported to be lower than those of traditional anticancer drugs in several human cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells .
Properties
IUPAC Name |
4-ethoxy-3-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O4S/c1-3-29-20-9-8-17(16-18(20)22)30(26,27)23-10-11-24-12-14-25(15-13-24)19-6-4-5-7-21(19)28-2/h4-9,16,23H,3,10-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLLFBORXXWTCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














